

Basic toxicological profile of Ethylene dimethanesulfonate

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Ethylene Dimethanesulfonate: A Core Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene dimethanesulfonate (EDS), a mild alkylating agent, is a methanesulfonic diester of ethylene glycol.[1][2] Primarily recognized for its selective and potent cytotoxic effects on testicular Leydig cells in mature rats, EDS serves as a valuable tool in reproductive toxicology and endocrinology research.[3][4] This technical guide provides a comprehensive overview of the basic toxicological profile of Ethylene dimethanesulfonate, summarizing key findings on its acute toxicity, genotoxicity, reproductive and developmental effects, and mechanism of action. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its toxicological properties.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	4672-49-5	[2]
Molecular Formula	C4H10O6S2	[2]
Molecular Weight	218.26 g/mol	[2]
Melting Point	35-36°C	[2]
Boiling Point	448.9°C at 760 mmHg	[2]
Density	1.461 g/cm ³	[2]

Acute Toxicity

The acute toxicity of **Ethylene dimethanesulfonate** has been evaluated in rodent models, primarily through intraperitoneal administration.

Species	Route of Exposure	LD50 (Lethal Dose, 50%)	Toxic Effects	Reference
Rat	Intraperitoneal	150 mg/kg	Details of toxic effects not reported other than lethal dose value.	[2]
Mouse	Intraperitoneal	250 mg/kg	Details of toxic effects not reported other than lethal dose value.	[2]

Experimental Protocols: Acute Toxicity (LD50)

- Test Substance: Ethylene dimethanesulfonate (EDS).
- Species: Rodent rat and mouse.[2]



- Route of Administration: Intraperitoneal injection.[2]
- Dose: A range of doses were administered to determine the dose at which 50% of the test animals died.
- Observation Period: Animals were observed for a specified period following administration to monitor for mortality and other signs of toxicity.
- Endpoint: The primary endpoint was the calculation of the LD50 value.

Genotoxicity

While **Ethylene dimethanesulfonate** is an alkylating agent, detailed, publicly available studies specifically characterizing its genotoxic profile, such as the Ames test, are limited in the provided search results. It is important to distinguish its genotoxicity from the more extensively studied ethyl methanesulfonate (EMS). Further research is required to fully elucidate the genotoxic potential of EDS.

Carcinogenicity

Information regarding the carcinogenicity of **Ethylene dimethanesulfonate** is not well-documented in the available literature. One source suggests it is "suspected of causing cancer" without providing supporting studies.[5] Comprehensive, long-term carcinogenicity bioassays in animal models are necessary to definitively assess this endpoint.

Reproductive and Developmental Toxicity

The most profound toxicological effect of **Ethylene dimethanesulfonate** is its selective cytotoxicity towards testicular Leydig cells in mature rats, leading to significant reproductive consequences.[3][4]

Effects on Male Reproductive System



Species	Dose and Route	Duration	Key Findings	Reference
Rat (mature)	75 mg/kg (single injection)	Up to 72 hours	Degenerating Leydig cells observed within 16 hours. Plasma testosterone decreased to ~35% of control at 16 hours and <5% at 48 hours.	[3]
Rat (mature)	100 mg/kg (single dose)	Up to 45 days	Most Leydig cells showed degenerative changes at 12 hours; all were degenerated by 24-48 hours. Leydig cells were absent at 4 and 14 days, with regeneration starting at 21 days.	[4]
Rat (mature)	75 mg/kg (subcutaneous injection)	7 days	Disrupted epididymal function and sperm granuloma formation due to testosterone depletion.	[1][2]
Rat	250 mg/kg (Oral)	10 days pre- mating	Reduced male fertility index.	[2]



Rat (neonatal)	50 mg/kg/day (subcutaneous)	Days 4-15 of age	Testes were vestigial, and accessory male sexual organs were very small at 80 days of age.	[6]
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Developmental Toxicity

Species	Dose and Route	Duration	Key Findings	Reference
Rat (male and female pups)	50 mg/kg/day (subcutaneous)	Days 4-15 of age	Substantially depressed body weight gain in both sexes by 80 days of age. Delayed vaginal opening in females.	[6]

Experimental Protocols: Leydig Cell Ablation and Reproductive Toxicity

- Test Substance: Ethylene dimethanesulfonate (EDS).
- Species: Primarily adult male Sprague-Dawley or Wistar rats.[3][4]
- Route of Administration: Typically a single intraperitoneal or subcutaneous injection.[1][3]
- Dose: A common effective dose for Leydig cell ablation is 75 mg/kg.[1][3]
- Endpoints:
 - Histopathology: Examination of testicular tissue for Leydig cell morphology and number.[3]
 [4]



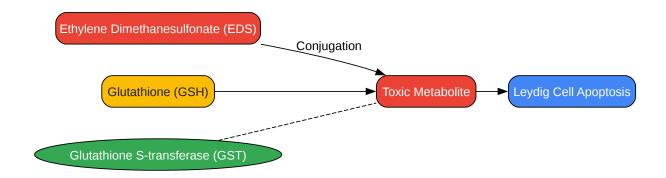
- Hormone Analysis: Measurement of plasma/serum testosterone, luteinizing hormone (LH),
 and follicle-stimulating hormone (FSH) levels.[3][4]
- Fertility Assessment: Evaluation of male fertility indices.[2]
- Organ Weights: Measurement of testes and accessory sex organ weights.

Mechanism of Action

The selective toxicity of **Ethylene dimethanesulfonate** towards mature rat Leydig cells involves a complex interplay of intracellular factors, ultimately leading to apoptosis.

Role of Glutathione

The cytotoxicity of EDS in adult rat Leydig cells appears to be dependent on intracellular glutathione (GSH).[7] The proposed mechanism suggests that the conjugation of EDS with GSH is a critical step in its bioactivation to a toxic metabolite.



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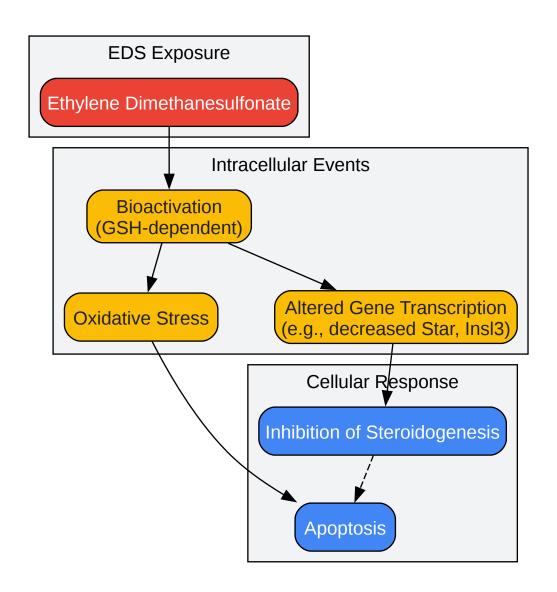
Caption: Proposed role of glutathione in EDS-induced Leydig cell apoptosis.

Inhibition of glutathione synthesis with buthionine sulfoximine (BSO) protects Leydig cells from EDS-induced toxicity, while restoration of intracellular GSH levels reverses this protection.[7] This suggests that GSH is not acting as a detoxifying agent but rather is involved in the metabolic activation of EDS.[7]



Induction of Apoptosis

Ethylene dimethanesulfonate induces programmed cell death (apoptosis) in susceptible Leydig cells.[1][8] This process is characterized by morphological and biochemical changes, including DNA fragmentation.[9] The apoptotic cascade is triggered following the formation of the toxic EDS-glutathione conjugate.



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Caption: Simplified workflow of EDS-induced Leydig cell toxicity.

Studies have shown that EDS can impair the transcription of genes crucial for Leydig cell function, such as Steroidogenic Acute Regulatory Protein (Star) and Insulin-like 3 (Insl3), prior



to the onset of cell death.[8]

Species and Age Specificity

The cytotoxic effects of **Ethylene dimethanesulfonate** on Leydig cells are remarkably specific to mature rats.[3][10] Leydig cells from immature rats and mice are resistant to its effects.[3][10] This specificity is thought to be related to differences in the metabolic activation of EDS or the cellular response to the toxic metabolite in different species and at different developmental stages.

In Vitro Toxicity

In vitro studies have been instrumental in elucidating the mechanism of EDS toxicity.

Cell Type	Species	EC50	Endpoint	Reference
Leydig cells (highly purified)	Rat	370 μΜ	Inhibition of hCG-stimulated testosterone production	[11]
Adult rat Leydig cells	Rat	60 μg/ml	Inhibition of testosterone production	[7]
Adult rat Leydig cells	Rat	95 μg/ml	Inhibition of protein synthesis	[7]
Immature rat Leydig cells	Rat	420 μg/ml	Inhibition of protein synthesis	[7]

Experimental Protocols: In Vitro Leydig Cell Toxicity

- Cell Culture: Isolation and culture of Leydig cells from the testes of rats.[7][11] Immortalized Leydig cell lines (e.g., R2C, MA-10) are also used.[8]
- Test Substance Application: **Ethylene dimethanesulfonate** is added to the culture medium at various concentrations.[7][8][11]



- Incubation Period: Cells are incubated with EDS for specific durations (e.g., 3 hours, 24 hours).[7][8]
- Endpoints:
 - Cell Viability: Assessed by methods such as protein synthesis measurement ([35S]methionine incorporation).[7]
 - Steroidogenesis: Measurement of testosterone production in response to stimuli like human chorionic gonadotropin (hCG) or luteinizing hormone (LH).[7][11]
 - Gene Expression: Analysis of the expression of key Leydig cell genes.[8]
 - Apoptosis Assays: Detection of DNA fragmentation or other markers of apoptosis.

Summary and Conclusion

Ethylene dimethanesulfonate exhibits a unique and highly specific toxicological profile, characterized by its potent and selective destruction of Leydig cells in mature rats. This effect is mediated by a glutathione-dependent bioactivation mechanism that leads to apoptosis. While its acute toxicity has been determined, further research is needed to fully characterize its genotoxic and carcinogenic potential. The species and age-specific nature of its Leydig cell toxicity makes EDS an invaluable tool for studying testicular function, steroidogenesis, and Leydig cell regeneration. Researchers and drug development professionals should be aware of its potent effects on the male reproductive system when handling or evaluating this compound.

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